Methyllithium lithium bromide
Description
Methyllithium (B1224462) (CH₃Li), the simplest organolithium reagent, is a cornerstone of modern synthetic chemistry. wikipedia.org It is an s-block organometallic compound that exists as an oligomeric cluster in both solid state and in solution. wikipedia.orgwikidoc.org Commercially, methyllithium is often supplied as a complex with lithium bromide (MeLi·LiBr) in an ethereal solvent, typically diethyl ether. wikipedia.orgresearchgate.net This complex arises from the common synthetic route utilizing methyl bromide and lithium metal, where the lithium bromide byproduct forms a stable, soluble complex with the methyllithium. wikipedia.orgwikidoc.org This article explores the significance of organolithium reagents, the specific characteristics of the methyllithium lithium bromide complex, and the historical evolution of research in this area.
Properties
Molecular Formula |
CH3BrLi2 |
|---|---|
Molecular Weight |
108.9 g/mol |
IUPAC Name |
dilithium;carbanide;bromide |
InChI |
InChI=1S/CH3.BrH.2Li/h1H3;1H;;/q-1;;2*+1/p-1 |
InChI Key |
FAMGJMYDHOESPR-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].[Li+].[CH3-].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for Methyllithium Lithium Bromide Complexes
Direct Synthesis Approaches from Methyl Halides and Lithium Metal
The most common route to the methyllithium (B1224462) lithium bromide complex is the direct reaction between a methyl halide, specifically methyl bromide, and lithium metal. This approach is favored for its efficiency and the direct formation of the desired complex.
Reaction of Methyl Bromide with Lithium in Ethereal Solvents
2 Li + CH₃Br → CH₃Li + LiBr
This reaction is typically initiated by cooling a suspension of lithium metal in diethyl ether, after which methyl bromide is introduced. researchgate.net The lithium metal is often prepared to maximize surface area, for instance, by flattening it into thin chips (e.g., 2 x 10 x 1.5 mm). researchgate.netprepchem.com The initiation of the reaction is indicated by the appearance of turbidity and a noticeable increase in the internal temperature. researchgate.net
A typical laboratory-scale preparation involves the slow, dropwise addition of methyl bromide to the lithium suspension while maintaining a low temperature to control the exothermic reaction. prepchem.com The resulting solution contains an equimolar complex of methyllithium and lithium bromide. orgsyn.org Most commercially available methyllithium is, in fact, this complex. wikipedia.orgchemeurope.com
In Situ Formation and Complexation with Lithium Bromide
A key feature of using methyl bromide as the precursor is the in situ formation of the lithium bromide salt as a co-product. wikipedia.org Unlike other lithium halides, such as lithium chloride, lithium bromide is soluble in diethyl ether and readily forms a stable complex with the newly generated methyllithium. wikipedia.orgorgsyn.org This complexation is crucial as it keeps the organometallic species in solution.
The lithium bromide generated during the reaction remains dissolved and integral to the product, meaning no filtration step is required to remove the salt. google.com The final product is a solution of the MeLi·LiBr complex, which is generally more stable than halide-free methyllithium in ethereal solutions. The presence of the complexing salt is known to influence the aggregation state and reactivity of the organolithium reagent. wikipedia.org
Controlled Preparation of Halide-Containing Methyllithium Reagents
The amount of lithium halide present in a methyllithium solution can significantly affect its chemical behavior. Therefore, methods have been developed to control the halide content, either by selecting the appropriate starting materials or by strategically adding lithium salts during the synthesis.
Strategic Addition of Lithium Bromide during Synthesis
While the direct synthesis from methyl bromide naturally yields a 1:1 complex, the molar ratio of lithium bromide to methyllithium can be precisely controlled for specific applications. Patents describe processes where lithium bromide is added to achieve a desired stoichiometry. google.com This can be done by adding LiBr to the solvent before the reaction begins or by adding it to the reaction mixture after the methyllithium has been formed. google.comgoogle.com
The goal of this strategic addition is to produce a synthesis agent with a specific molar ratio of LiBr to MeLi, typically between 0.7 and 1.5. google.com This controlled composition can enhance the stability and solubility of the methyllithium reagent, particularly at higher concentrations (e.g., at least 4 wt.%). google.com
Impact of Methyl Halide Precursor on Halide Content in the Product
The choice of methyl halide precursor is the most critical factor determining the halide content and nature of the final methyllithium product. wikipedia.org
Methyl Bromide (CH₃Br) : As previously discussed, the reaction with methyl bromide produces lithium bromide, which is soluble in diethyl ether and forms a stable, soluble complex with methyllithium. orgsyn.orgnih.gov This results in a product that inherently contains a full molar equivalent of lithium bromide. orgsyn.org
Methyl Chloride (CH₃Cl) : In contrast, when methyl chloride is used, the co-product is lithium chloride (LiCl). wikipedia.org Lithium chloride has very low solubility in diethyl ether and does not form a strong complex with methyllithium. wikipedia.orgchemeurope.com Consequently, the LiCl precipitates out of the solution. wikipedia.orgchemeurope.com The resulting supernatant is a "low-halide" or "halide-free" methyllithium solution, which contains only small amounts of dissolved LiCl. wikipedia.orgorgsyn.org
This fundamental difference in the solubility and complexing ability of the lithium halide co-product is the basis for producing either the MeLi·LiBr complex or a low-halide MeLi solution. While the reaction with methyl iodide also produces a soluble complex (MeLi·LiI), yields are typically lower. prepchem.com
| Methyl Halide Precursor | Lithium Halide Co-product | Solubility of Co-product in Diethyl Ether | Nature of Final Product |
|---|---|---|---|
| Methyl Bromide (CH₃Br) | Lithium Bromide (LiBr) | Soluble | MeLi·LiBr complex in solution wikipedia.orgorgsyn.org |
| Methyl Chloride (CH₃Cl) | Lithium Chloride (LiCl) | Largely Insoluble | "Low-halide" MeLi solution with precipitated LiCl wikipedia.orgchemeurope.com |
| Methyl Iodide (CH₃I) | Lithium Iodide (LiI) | Soluble | MeLi·LiI complex in solution (often lower yield) prepchem.comorgsyn.org |
Methodological Optimization of Synthetic Parameters
The successful and safe synthesis of the methyllithium lithium bromide complex requires careful control over several experimental parameters. Optimization of these factors ensures high yield and product stability.
Key parameters that are controlled include:
Temperature : The reaction is highly exothermic and requires strict temperature management. The synthesis is typically initiated at a low temperature, such as -25°C. researchgate.netprepchem.com During the addition of methyl bromide, the temperature is carefully maintained, often between -20°C and -15°C, using external cooling. prepchem.com After the addition is complete, the mixture is stirred for an additional period at low temperature before being allowed to warm slowly. researchgate.netprepchem.com
Addition Rate : To prevent overheating and uncontrolled reaction, the methyl bromide is added slowly and dropwise over a period of 1 to 1.5 hours. prepchem.comgoogle.com
Inert Atmosphere : Methyllithium is highly reactive with air and moisture. Therefore, the entire synthesis must be conducted under a dry, inert atmosphere, such as nitrogen or argon. researchgate.netprepchem.com
Physical Form of Lithium : The reactivity of lithium metal is dependent on its surface area. Using lithium that has been flattened into thin chips or using lithium granules increases the available surface for reaction. researchgate.netgoogle.com
Stirring : Continuous and efficient stirring is necessary to ensure proper mixing of the reactants and to maintain a uniform temperature throughout the reaction vessel. researchgate.net
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Solvent | Dry Diethyl Ether | Solubilizes the MeLi·LiBr complex. wikipedia.org |
| Initial Temperature | -25°C | Ensures controlled reaction initiation. researchgate.netprepchem.com |
| Reaction Temperature | -20°C to -15°C | Manages exothermic nature of the reaction. prepchem.com |
| Post-Addition Stirring | 1 hour at -15°C, then warm to 0°C | Ensures reaction completion. researchgate.netprepchem.com |
| Atmosphere | Dry Nitrogen or Argon | Prevents degradation of the air- and moisture-sensitive product. researchgate.net |
| Typical Yield | ~90% | Results in a ~1 M solution in diethyl ether. prepchem.com |
Influence of Solvent Systems on Reaction Efficiency and Product Purity
The choice of solvent is critical in the synthesis of the this compound complex, profoundly affecting reaction rates, yields, and the purity of the final product. Ethereal solvents are exclusively used due to their ability to solvate and stabilize the organolithium species. researchgate.net
Diethyl ether (Et₂O) is the most common solvent for this preparation. wikipedia.orgchemeurope.com The lithium bromide byproduct is soluble in diethyl ether and forms a complex with the methyllithium. wikipedia.org This complexation enhances the stability of the methyllithium. chemicalbook.com While methyllithium is also soluble in tetrahydrofuran (B95107) (THF), it is less stable, with a half-life of only about two days at room temperature due to solvent cleavage reactions. chemicalbook.comgoogle.com Solutions of the this compound complex in diethyl ether, however, are indefinitely stable at room temperature. wikipedia.org
The purity of the product is also solvent-dependent. In diethyl ether, the formation of the LiBr complex is favorable, leading to a relatively pure solution of the desired reagent. wikipedia.org If methyl chloride is used instead of methyl bromide, the resulting lithium chloride is not strongly complexed and precipitates from diethyl ether, allowing for the preparation of "halide-free" methyllithium. chemeurope.com The aggregation state of methyllithium, which influences its reactivity, is also solvent-dependent, with ethereal solvents favoring a tetrameric structure. chemeurope.com
Table 1: Influence of Solvent Systems on this compound Synthesis
| Solvent System | Reaction Efficiency & Yield | Product Purity and Stability | Key Observations |
|---|---|---|---|
| Diethyl Ether (Et₂O) | High yields, typically around 90%. prepchem.com | Forms a stable CH₃Li·LiBr complex; solutions are indefinitely stable. wikipedia.org | Most commonly used solvent; LiBr remains in solution, complexed with CH₃Li. wikipedia.orgchemeurope.com |
| Tetrahydrofuran (THF) | Can facilitate faster reactions. | CH₃Li is unstable in THF, undergoing solvent cleavage. chemicalbook.comgoogle.com | Not ideal for preparing stable solutions of the complex. google.com |
| Hydrocarbons (e.g., Pentane, Hexane) | Not suitable as primary solvents. | Methyllithium is insoluble in pure hydrocarbon solvents. google.comlibretexts.org | Used for other alkyllithiums but not for methyllithium synthesis. libretexts.org |
Temperature Regimes in Synthetic Procedures
Strict temperature control is crucial throughout the synthesis of this compound due to the highly exothermic nature of the reaction between lithium metal and methyl bromide. researchgate.netprepchem.com Failure to manage the temperature can lead to reduced yields and the formation of unwanted byproducts.
The synthesis is typically initiated at low temperatures. Procedures often call for cooling the solvent and lithium metal to between -15°C and -25°C before the dropwise addition of methyl bromide begins. researchgate.netprepchem.com Maintaining a low temperature, often in the range of -20°C to 0°C during the addition, is essential to control the reaction rate and prevent thermal decomposition of the product. prepchem.comgoogle.com An initial rise in temperature upon adding the first portion of methyl bromide is an indicator that the reaction has initiated. researchgate.netprepchem.com
After the complete addition of methyl bromide, the reaction mixture is often stirred for an additional period at a low temperature (e.g., -15°C) before being allowed to warm gradually to 0°C or room temperature to ensure the reaction goes to completion. researchgate.netprepchem.com Some industrial processes may maintain a higher temperature range, such as 0°C to 50°C, throughout the reaction, depending on the scale and equipment used for heat dissipation. google.comgoogle.com For storage, the final solution of the complex is typically kept at refrigerated temperatures (2-8°C) to ensure long-term stability. sigmaaldrich.com
Table 2: Temperature Regimes in the Synthesis of this compound
| Stage of Synthesis | Typical Temperature Range (°C) | Purpose and Impact on Reaction |
|---|---|---|
| Initiation | -25 to -15 | To control the initial exothermic reaction upon addition of methyl bromide. researchgate.netprepchem.com |
| Methyl Bromide Addition | -20 to 0 | Ensures a controlled reaction rate, maximizes yield, and minimizes byproduct formation. prepchem.com |
| Post-Addition/Completion | 0 to 25 | Allows the reaction to proceed to completion after all the methyl bromide has been added. prepchem.comgoogle.com |
| Industrial Scale Variation | 0 to 50 | A broader range may be used in industrial settings with efficient cooling systems. google.comgoogle.com |
| Storage | 2 to 8 | Ensures the long-term stability of the final product solution. sigmaaldrich.com |
Structural Characterization and Aggregation Phenomena
Fundamental Aggregation Behavior of Methyllithium (B1224462)
The aggregation of methyllithium is primarily driven by the electron-deficient nature of the lithium atoms and the highly polar carbon-lithium bond. fiveable.mewikipedia.org To satisfy their coordination requirements, methyllithium units self-assemble into clusters. wikipedia.org The extent of this oligomerization is influenced by the steric bulk of the organic substituent and the surrounding solvent molecules. wikipedia.orglibretexts.org
In the solid state, methyllithium exists as oligomers, and this aggregated nature persists in solution. wikipedia.orgchemeurope.com The degree of aggregation, denoted as 'n' in (CH₃Li)n, is highly dependent on the solvent. wikipedia.org Hydrocarbon solvents, such as benzene, tend to favor the formation of higher-order aggregates like hexamers. wikipedia.orgchemeurope.com In contrast, ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) promote the formation of tetramers. wikipedia.orgchemeurope.com The presence of lithium halides, which often form complexes with methyllithium during its synthesis, can also influence the structure of the aggregates. wikipedia.orgepfl.chnih.gov For instance, commercially available methyllithium often consists of a complex with lithium bromide. wikipedia.orgepfl.ch
The structures of these aggregates have been extensively studied using various techniques, including single-crystal X-ray crystallography and multinuclear NMR spectroscopy (⁶Li, ⁷Li, and ¹³C). wikipedia.orgwikipedia.org
Two primary oligomeric structures of methyllithium have been well-characterized: a tetramer and a hexamer. wikipedia.org
In ethereal solvents and in the solid state, methyllithium predominantly exists as a tetramer, (CH₃Li)₄. wikipedia.orgwikipedia.org This structure adopts a distorted cubane-type geometry, with lithium and carbon atoms situated at alternating corners of the cube. wikipedia.org The lithium atoms form a tetrahedron, and the methyl groups are positioned over the faces of this tetrahedron. oregonstate.edu
| Parameter | Value |
| Li---Li distance | 2.68 Å wikipedia.org |
| C-Li distance | 2.31 Å wikipedia.org |
| Coordination of Carbon | Bonded to three hydrogen atoms and three lithium atoms wikipedia.org |
This table summarizes key bond distances within the distorted cubane-type tetramer of methyllithium.
This tetrameric arrangement is a result of multi-center bonding, where the electron pairs of the C-Li bonds are shared among multiple lithium atoms. yale.edu
In hydrocarbon solvents, methyllithium can form a hexameric structure, (CH₃Li)₆. wikipedia.orgchemeurope.com This architecture is described as a hexagonal prism, with lithium and carbon atoms again occupying alternating vertices. wikipedia.org The formation of this larger aggregate in non-coordinating solvents highlights the strong tendency of methyllithium to self-associate in the absence of stabilizing solvent molecules. oregonstate.edu
The bonding within methyllithium clusters is considered "electron-deficient" because there are not enough valence electrons to form conventional two-center, two-electron bonds between all adjacent atoms. wikipedia.orgchemeurope.com For example, the hexameric form of methyllithium is a 30-electron compound. wikipedia.org After accounting for the 18 electrons in the strong C-H bonds, only 12 electrons remain to participate in the Li-C and Li-Li bonding framework. wikipedia.org
Theoretical models describe the bonding in these clusters as involving multi-center interactions. unt.edu A fundamental building block is the interaction of a carbanionic center with a triangle of lithium atoms (Li₃) in an η³-fashion. wikipedia.org These triangular units then aggregate to form the larger tetrameric or hexameric structures. wikipedia.org This model helps to explain the stability of these electron-deficient systems. The strength of the C-Li bond has been estimated to be approximately 57 kcal/mol. wikipedia.org
Identified Tetrameric and Hexameric Architectures
Influence of Lithium Bromide on Methyllithium Aggregation States
The aggregation state of methyllithium (MeLi) in solution is significantly influenced by the presence of lithium salts, particularly lithium bromide (LiBr). This interaction leads to the disruption of pure methyllithium oligomers and the formation of mixed aggregate structures. The nature and distribution of these mixed aggregates are highly dependent on factors such as the solvent and the stoichiometric ratio of MeLi to LiBr.
Solvent-Dependent Aggregation Patterns in the Presence of Lithium Bromide
The solvent plays a crucial role in determining the equilibrium and dominant species within the (MeLi)n(LiBr)4-n ensemble. Ethereal solvents like diethyl ether and tetrahydrofuran are commonly used, and each imparts distinct aggregation behavior due to differences in their coordinating ability. wikipedia.orgnih.gov Hydrocarbon solvents, such as toluene (B28343), provide a less coordinating environment, leading to different aggregation patterns. acs.org
In diethyl ether, methyllithium and lithium bromide predominantly form tetrameric mixed aggregates. nih.govacs.org Early studies using 1H and 7Li NMR spectroscopy provided a detailed description of these tetrameric species. acs.org Research has consistently shown that across various MeLi/LiBr ratios and temperatures in diethyl ether, tetrameric structures with different halogen contents are the dominant forms in solution. nih.gov The relatively strong coordination of diethyl ether to the lithium centers helps to stabilize these tetrameric clusters. researchgate.net
Tetrahydrofuran (THF) is a more strongly coordinating solvent than diethyl ether, which leads to a shift in the aggregation equilibrium. nih.govnih.gov While tetrameric aggregates are still observed in THF, there is a notable presence of lower aggregation states. nih.gov Specifically, for a 1:1 mixture of methyllithium and lithium bromide in THF, a significant concentration of a mixed dimer, H3CLi-LiBr, has been identified through 1H, 6Li, and 13C NMR spectroscopy. nih.gov The enhanced donor capacity of THF can break down the larger tetrameric clusters into smaller, more heavily solvated dimeric and potentially monomeric species. wisc.edu
In a non-polar, weakly coordinating solvent like toluene, the aggregation behavior is again distinct. A detailed multinuclear NMR study conducted on various mixtures of MeLi and LiBr in toluene identified a collection of different aggregates. acs.org Unlike in more coordinating ethereal solvents, where a single species might dominate, toluene solutions exhibit an equilibrium between multiple tetrameric aggregates: (MeLi)4, (MeLi)3(LiBr), (MeLi)2(LiBr)2, and MeLi(LiBr)3. The relative population of each of these species in solution is directly dependent on the initial MeLi/LiBr ratio. acs.org
Identification of Specific Mixed Aggregate Species
The precise identification of individual mixed aggregate species has been achieved primarily through advanced NMR spectroscopic techniques at low temperatures. acs.orgnih.gov By using 1H, 6Li, and 13C NMR, often in combination with two-dimensional experiments like HOESY (Heteronuclear Overhauser Effect Spectroscopy), researchers have been able to unambiguously assign signals to specific structures. acs.org
In toluene, the following distinct tetrameric species have been characterized based on their unique NMR signatures acs.org:
(MeLi)4 : The pure methyllithium tetramer.
(MeLi)3(LiBr)1 : A mixed tetramer with three methyl groups and one bromide.
(MeLi)2(LiBr)2 : A mixed tetramer with two methyl groups and two bromides.
MeLi(LiBr)3 : A mixed tetramer with one methyl group and three bromides.
In THF, in addition to tetrameric species, a mixed (MeLi)(LiBr) dimer has been prominently identified. nih.gov
The table below summarizes the key findings from NMR studies on the aggregation of methyllithium in the presence of lithium bromide across different solvent systems.
| Solvent | Dominant Aggregation State(s) | Specifically Identified Species | Primary Characterization Method |
|---|---|---|---|
| Diethyl Ether | Tetrameric nih.gov | (MeLi)n(LiBr)4-n ensemble acs.orgnih.gov | ¹H, ⁷Li NMR acs.org |
| Tetrahydrofuran (THF) | Tetrameric and Dimeric nih.gov | (MeLi)(LiBr) Dimer, Tetramers nih.gov | ¹H, ⁶Li, ¹³C NMR nih.gov |
| Toluene | Tetrameric acs.org | (MeLi)₄, (MeLi)₃(LiBr), (MeLi)₂(LiBr)₂, MeLi(LiBr)₃ acs.org | ¹H, ⁶Li NMR, 2D HOESY acs.org |
Prevalence of Tetrameric Structures with Varying Halogen Content
In ethereal solvents such as diethyl ether and tetrahydrofuran (THF), mixtures of methyllithium (CH₃Li) and lithium bromide (LiBr) predominantly form tetrameric structures. nih.govresearchgate.net These structures are based on a distorted cubane-type cluster where lithium and the methyl carbon or bromide atoms occupy alternate corners. wikipedia.orgchemeurope.com While methyllithium in hydrocarbon solvents tends to exist as a hexamer, the presence of Lewis bases like ethers or the formation of mixed complexes with lithium halides favors the tetrameric form. wikipedia.orggoogle.com
Research employing ¹H, ⁶Li, and ¹³C NMR spectroscopy has demonstrated that the composition of these tetramers is not fixed; rather, they exist as a series of mixed aggregates with varying halogen content. nih.gov The general formula for these tetrameric species can be represented as (CH₃Li)₄₋ₙ(LiBr)ₙ, where 'n' can range from 0 to 4. A study focusing on the aggregation in toluene also confirmed the formation of five distinct tetrameric species: (MeLi)₄, (MeLi)₃(LiBr), (MeLi)₂(LiBr)₂, MeLi(LiBr)₃, and (LiBr)₄. acs.org The existence of these mixed-ligand aggregates is a crucial factor in understanding the modified reactivity often observed with commercial methyllithium, which is typically supplied as a complex with lithium bromide. wikipedia.orgchemeurope.com
Table 1: Possible Tetrameric Aggregates of Methyllithium and Lithium Bromide
| Formula | Stoichiometry (MeLi:LiBr) | Description |
|---|---|---|
| (CH₃Li)₄ | 4:0 | Pure methyllithium tetramer |
| (CH₃Li)₃(LiBr) | 3:1 | Mixed aggregate with one bromide |
| (CH₃Li)₂(LiBr)₂ | 2:2 | Mixed aggregate with two bromides |
| CH₃Li(LiBr)₃ | 1:3 | Mixed aggregate with three bromides |
Formation of Dimeric Species, e.g., H₃CLi-LiBr Dimer
While tetrameric aggregates are the dominant species under many conditions, the formation of smaller dimeric species has also been observed. nih.gov Specifically, for a 1:1 mixture of methyllithium and lithium bromide in tetrahydrofuran, a significant concentration of a dimeric species, formulated as H₃CLi-LiBr, has been identified. nih.govresearchgate.netacs.org The formation of these smaller, potentially more reactive, species is influenced by the solvent and the specific stoichiometry of the organolithium and the lithium halide. The coordinating ability of THF is thought to play a role in breaking down the larger tetrameric clusters into these dimeric forms.
Analysis of Statistical Distribution Models for Mixed Aggregate Populations
However, a notable exception to this statistical model was observed for the MeLi(LiBr)₃ species, which was found to be less abundant than predicted by the statistical model. acs.org This suggests that the formation of this particular aggregate is thermodynamically less favorable compared to the other mixed tetramers. The energetics of the exchange reactions between the pure tetramers to form the mixed species indicate that the formation of (MeLi)₂(LiBr)₂ is particularly favored. acs.org
Table 2: Distribution of Tetrameric Aggregates
| Species | Expected Statistical Abundance | Observed Abundance |
|---|---|---|
| (MeLi)₄ | Follows statistical model | Consistent with model |
| (MeLi)₃(LiBr) | Follows statistical model | Consistent with model |
| (MeLi)₂(LiBr)₂ | Follows statistical model | Consistent with model |
Spectroscopic Investigations of Methyllithium Lithium Bromide Aggregates
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the structure of organolithium aggregates in solution. wikipedia.org By analyzing different nuclei, researchers can piece together the composition and geometry of these complex species.
Multinuclear NMR studies, utilizing ¹H, ⁶Li, ⁷Li, and ¹³C nuclei, have been instrumental in determining the structure of aggregates formed in mixtures of methyllithium (B1224462) and lithium bromide in various solvents like diethyl ether and tetrahydrofuran (B95107). nih.gov These studies have shown that tetrameric structures with varying halogen contents are generally the dominant species in solution. nih.gov
Both ⁶Li and ⁷Li isotopes are useful for these studies. huji.ac.ilnorthwestern.edu ⁶Li, with a spin of 1, has a very small quadrupole moment, resulting in sharp NMR signals, though it has lower sensitivity. huji.ac.ilnorthwestern.edu In contrast, ⁷Li is highly sensitive but possesses a larger quadrupole moment, leading to broader signals. huji.ac.il The choice between the two isotopes often depends on the specific requirements of the experiment.
Low-temperature NMR experiments on mixtures of ⁶Li-labeled methyllithium (Me⁶Li) and ⁶LiBr in toluene (B28343) have allowed for the unambiguous assignment of all ¹H and ⁶Li signals of the mixed aggregates, which have the general formula (MeLi)n(LiBr)₄₋n. acs.org
The chemical shifts and the distribution of signal intensities in the NMR spectra provide crucial information about the composition of the methyllithium-lithium bromide aggregates. nih.gov For instance, in a ¹H NMR spectrum of a pure methyllithium solution at low temperatures, a singlet appears at -1.51 ppm. acs.org The corresponding ⁶Li spectrum shows a singlet at 2.99 ppm. acs.org The ¹³C spectrum displays a heptet around -13.7 ppm. acs.org
A pioneering ⁷Li and ¹H NMR study provided a detailed description of the tetrameric aggregates formed between methyllithium and lithium bromide in diethyl ether at various temperatures and for different MeLi/LiBr ratios. acs.org At room temperature, the ⁷Li NMR spectrum of a mixture of methyllithium and lithium bromide in tetrahydrofuran (THF) shows a single sharp line, indicating rapid lithium exchange between the organic and inorganic environments. As the temperature is lowered to -100°C, this exchange slows down, and distinct resonance lines for the individual components can be resolved.
A study of the CH₃Li/LiBr system in diethyl ether identified a total of five ⁶Li signals centered at three different chemical shift values (0.44, 1.04/1.08, and 1.72/1.80 ppm relative to LiBr). scielo.br
The isotopic fingerprinting method, which relies on deuterium-induced isotope shifts on ⁶Li resonances, is a powerful technique for determining the number of methyl groups attached to a specific lithium atom within an aggregate. scielo.brresearchgate.net When a sample containing a mixture of CH₃Li and deuterated methyllithium (CD₃Li) along with LiBr is analyzed, the ⁶Li signals split into multiplets. scielo.br This splitting pattern directly reveals the number of neighboring methyl groups for each lithium environment.
This method has been successfully applied to study mixed aggregates of methyllithium and lithium salts. scielo.br For the CH₃Li/LiBr system in diethyl ether, the isotopic fingerprints observed for a sample with the composition CH₃Li/CD₃Li/LiBr (1:1:2) confirmed the assignments of the ⁶Li resonances to specific next-neighbor environments. scielo.br For the first time, deuterium-induced ⁶Li isotope shifts over four bonds were observed in these systems. nih.gov
Two-dimensional (2D) NMR techniques, such as Heteronuclear Overhauser Effect Spectroscopy (HOESY) and Correlation Spectroscopy (COSY), have been employed to unambiguously assign the signals of (MeLi)n(LiBr)₄₋n aggregates. acs.org
HOESY experiments are used to identify through-space correlations between different types of nuclei, such as ¹H and ⁶Li. acs.org This helps to determine which lithium atoms are in close proximity to the methyl groups.
COSY experiments reveal through-bond correlations between nuclei of the same type, for example, ⁶Li-⁶Li couplings. acs.org These correlations help to establish the connectivity of the lithium atoms within the aggregate's core.
The combination of these 1D and 2D NMR experiments has allowed for a comprehensive understanding of the structure and distribution of these mixed aggregates in solution. acs.org
An empirical formula, known as the Bauer-Winchester-Schleyer (BWS) formula, can be used to determine the number of nearest neighbor lithium atoms (n) to a carbon atom in an organolithium aggregate. acs.org This formula utilizes the one-bond ¹³C-⁶Li coupling constant (¹J(¹³C,⁶Li)) measured from the ¹³C NMR spectrum. acs.org For a pure methyllithium solution, the ¹³C spectrum exhibits a heptet with a ¹J(¹³C,⁶Li) of 5.9 Hz, which is consistent with the known tetrameric structure of methyllithium where each carbon is bonded to three lithium atoms. acs.org
X-ray Crystallography for Solid-State Structural Characterization
While NMR spectroscopy provides invaluable information about the structure of methyllithium lithium bromide aggregates in solution, X-ray crystallography is essential for determining their precise three-dimensional structure in the solid state. The formation of mixed-aggregates between alkyllithium compounds and lithium bromide was first demonstrated in the solid state in 1960. acs.org
The solid-state structure of methyllithium itself has been verified by single-crystal X-ray crystallography to be a distorted cubane-type tetramer, with carbon and lithium atoms at alternate corners. wikipedia.org The Li-Li distances are approximately 2.68 Å, and the C-Li distances are 2.31 Å. wikipedia.org Each carbon atom is bonded to three hydrogen atoms and three lithium atoms. wikipedia.org The presence of lithium bromide in the crystal lattice leads to the formation of mixed-aggregate structures where bromide ions occupy some of the positions in the cubane-like framework.
Computational Chemistry Approaches to Methyllithium Lithium Bromide Systems
Theoretical Investigations of Reaction Mechanisms
Computational studies have been instrumental in mapping the potential energy surfaces of reactions involving organolithium reagents, providing valuable information about the feasibility and pathways of chemical transformations.
Quantum Mechanical Studies (Density Functional Theory (DFT), Møller-Plesset Perturbation Theory (MP2))
Quantum mechanical calculations are a cornerstone of modern computational chemistry for studying organometallic complexes. Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy. For instance, theoretical analyses of related lithium carbenoids (LiCH₂X, where X = F, Cl, Br) have been performed at the B3LYP/6-311++G(d,p) level of theory to investigate their reaction mechanisms. researchgate.net Such studies provide detailed electronic structure information and are crucial for understanding the reactivity of these species.
Møller-Plesset perturbation theory (MP2) is another high-level ab initio method that can be employed for these systems. MP2 calculations are often used to benchmark the results obtained from DFT methods, providing a more accurate description of electron correlation effects, which can be significant in electron-deficient systems.
Analysis of Transition Structures and Activation Energy Barriers
A key aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of associated activation energy barriers. Computational models allow for the precise location of transition state geometries and the subsequent calculation of the energy required to reach them.
For example, in studies of lithium carbenoids, the activation of a reaction can proceed through electrostatic interactions, followed by the formation of new chemical bonds. researchgate.net The calculated activation barriers help to predict the kinetics of a reaction. Theoretical studies on the reactions of lithium carbenoids with ketenes have shown that the reactivity trend is influenced by the halogen atom, with the calculated reaction barriers indicating that the bromine-containing carbenoid is the most reactive. researchgate.net
| Reacting Lithium Carbenoid | Relative Activation Energy Barrier Trend |
|---|---|
| LiCH₂Br | Lowest |
| LiCH₂Cl | Intermediate |
| LiCH₂F | Highest |
This table illustrates the relative trend in activation energy barriers for the reaction of different lithium carbenoids, indicating that LiCH₂Br is the most reactive. researchgate.net This trend is based on computational studies of related systems.
Modeling of Solvation Effects in Computational Studies (e.g., Polarizable Continuum Model (PCM), Explicit Solvation)
The solvent plays a crucial role in the reactivity of organolithium compounds. Computational models can account for solvation effects in several ways. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. researchgate.net This approach has been successfully applied to study the effects of solvents like dichloromethane (B109758) on the reaction mechanisms of lithium carbenoids. researchgate.net
Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed and accurate picture, especially when specific solvent-solute interactions, such as coordination to the lithium ion, are important. For instance, computational investigations on the interconversion of bromochloride constitutional isomers have shown that including a single explicit solvent molecule can significantly lower the calculated activation barrier. nih.gov
Electronic Structure and Bonding Characterization
The nature of the chemical bonding in organolithium aggregates is complex and has been a subject of intense research, with computational chemistry providing significant contributions to its understanding.
Detailed Characterization of Electron-Deficient Bonding
Methyllithium (B1224462) and its complexes are known to form aggregates with electron-deficient multi-center bonds. The presence of lithium bromide can influence the structure and composition of these aggregates. Experimental studies have shown that in tetrahydrofuran (B95107) (THF), a mixture of methyllithium and lithium bromide can form a dimeric species, H₃CLi-LiBr. The bonding in such structures involves bridging methyl groups and lithium atoms, leading to electron delocalization over the aggregate core. Theoretical calculations can provide detailed information on the bond paths, electron density distribution, and molecular orbitals, which are characteristic of this electron-deficient bonding.
Calculation of NMR Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying the structure of organolithium compounds in solution. The calculation of NMR parameters, such as chemical shifts and coupling constants, from first principles is a powerful tool for interpreting experimental spectra and validating proposed structures.
DFT calculations have been employed to compute NMR coupling constants for various homogeneous and heterogeneous aggregates of organolithium compounds. These calculations can help to assign the signals observed in ¹H, ⁶Li, and ¹³C NMR spectra to specific structures and to understand the nature of the bonding through the analysis of scalar couplings, such as ²J(Li-Li).
Advanced Computational Methodologies Applied to Organolithium Systemsnih.gov
Computational chemistry provides powerful tools for elucidating the complex structures, bonding, and reaction mechanisms of organolithium compounds. For systems like methyllithium lithium bromide, where aggregation and strong ionic interactions are prevalent, advanced methodologies are required to move beyond simple structural analysis and gain a deeper understanding of reactivity. These methods allow for the quantitative analysis of reaction pathways, electronic structure, and the subtle interplay of forces that govern chemical transformations.
Reaction Force Analysisnih.gov
Reaction Force Analysis (RFA) is a computational method used to dissect the intricate details of a chemical reaction mechanism by examining the forces that act on the atoms along the intrinsic reaction coordinate (IRC). The reaction force, defined as the negative derivative of the potential energy with respect to the reaction coordinate, provides a profile of the work being done during a chemical transformation. acs.org
By analyzing the critical points (maxima and minima) of the reaction force profile, a reaction can be partitioned into distinct, physically meaningful regions:
Reactant Preparation: In this initial phase, the reaction force does positive work as the system moves from its equilibrium geometry toward the transition state. This work corresponds to the energy required for structural distortions, such as breaking the symmetry of methyllithium aggregates and deforming the substrate to prepare them for the main chemical event.
Transition State Region: This central region is where the primary electronic rearrangement occurs. It is characterized by significant bond-forming and bond-breaking processes. The analysis allows for the separation of the activation energy into two key components: the energy needed for the initial structural changes and the energy required for the electronic reordering. researchgate.net
Product Formation: Following the transition state, the system relaxes into the product's equilibrium geometry, releasing energy.
Applications of Conceptual Density Functional Theorynih.gov
Conceptual Density Functional Theory (CDFT) offers a powerful framework for understanding and predicting the reactivity of chemical systems based on how the electron density responds to perturbations. mdpi.com It defines a suite of "reactivity descriptors" that quantify chemical concepts like electronegativity and hardness, providing both global (molecule-wide) and local (atom-specific) insights into where and how a reaction is likely to occur.
Global Reactivity Descriptors
| Descriptor | Symbol | Definition | Chemical Interpretation |
| Electronic Chemical Potential | μ | First derivative of energy (E) with respect to the number of electrons (N). | A measure of the escaping tendency of electrons from the system; related to electronegativity. |
| Chemical Hardness | η | Second derivative of energy (E) with respect to the number of electrons (N). | Measures the resistance of a molecule to a change in its electron distribution. |
| Global Softness | S | The reciprocal of chemical hardness (1/η). | Measures the polarizability of a molecule. |
| Electrophilicity Index | ω | μ²/2η | Quantifies the ability of a species to accept electrons; its "electron-loving" nature. |
| Nucleophilicity Index | N | EHOMO(Nu) - EHOMO(TCE) | Measures the "electron-donating" ability of a species relative to a standard (tetracyanoethylene). |
Local Reactivity Descriptors
These indices are used to determine the most reactive sites within a molecule.
Fukui Functions (f(r)) : This function indicates the change in electron density at a specific point r when the total number of electrons in the system changes. It helps identify which atoms are most susceptible to electrophilic attack (where electron density is lost upon ionization) or nucleophilic attack (where electron density is gained upon electron addition).
Parr Functions (P(r)) : Related to the Fukui function, the Parr functions are used to predict the most probable sites for nucleophilic (P⁻) and electrophilic (P⁺) attacks, making them particularly useful for understanding regioselectivity.
In the context of this compound, CDFT can be applied to quantify the nucleophilic character of the complex. By calculating the global nucleophilicity index (N), one could computationally assess how the presence of lithium bromide modulates the reactivity compared to a pure methyllithium tetramer. Furthermore, local descriptors like the Parr function for nucleophilic attack (P⁻) would be expected to show a maximum value on the methyl carbon, quantitatively confirming it as the center of nucleophilic reactivity. mdpi.com
Natural Bond Orbital (NBO) Analysisnih.gov
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized representation that aligns with classical Lewis structures. This method provides a clear picture of chemical bonding, lone pairs, and intermolecular interactions.
Natural Population Analysis (NPA)
NBO analysis begins by calculating the natural atomic charges, which offer a chemically intuitive view of electron distribution. In studies of a monomeric methyllithium complex, NPA reveals a significant, though not complete, charge separation, challenging a purely ionic view of the C-Li bond. rsc.orgrsc.org
| Atom | Natural Atomic Charge (e) |
| Lithium (Li) | +0.451 |
| Carbon (C) | -1.313 |
Data from a computational study on a monomeric methyllithium complex supported by a hexadentate amine ligand. rsc.orgrsc.org
Donor-Acceptor Interactions
A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) resulting from the delocalization of electrons from a filled "donor" orbital (a bond or lone pair) to an empty "acceptor" orbital (typically an antibonding orbital). These interactions are crucial for understanding the nature of chemical bonds and non-covalent interactions.
For methyllithium, this analysis reveals that the C-Li bond is not merely an electrostatic interaction but involves significant orbital overlap. The strongest interaction is the donation of electron density from a carbon-centered lone pair orbital (LP) to an empty lone pair anti-bonding orbital on the lithium atom (LP*). rsc.orgrsc.org This interaction is a primary contributor to the covalent character of the bond.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (Carbon) | LP* (Lithium) | 78.87 |
Data from a computational study on a monomeric methyllithium complex. rsc.org
This substantial stabilization energy indicates a strong, directed orbital interaction that confers a degree of covalency upon the highly polarized C-Li bond. NBO analysis thus provides a detailed and nuanced picture of the electronic structure of this compound systems, explaining both their ionic character and the orbital-driven interactions that dictate their reactivity. rsc.orgrsc.orgnih.gov
Applications and Strategic Utility in Advanced Organic Synthesis
Role as a Versatile Metalating Agent
Methyllithium (B1224462) is a strong base, and its complex with lithium bromide is a highly effective metalating agent, capable of deprotonating a wide range of C-H bonds to form new organolithium species. wikipedia.orgwikipedia.org This process, also known as lithiation, is fundamental in organic synthesis for creating carbon nucleophiles. wikipedia.org The reactivity of the MeLi·LiBr complex can be attributed to the high basicity of the methyl anion equivalent. wikipedia.orgchemeurope.com
The presence of lithium bromide can influence the kinetics and selectivity of metalation reactions. By coordinating to heteroatoms within the substrate, the lithium ion can direct the deprotonation to a specific site, a phenomenon known as directed ortho-metalation in aromatic systems. wikipedia.org This strategic utility allows for the regioselective functionalization of complex molecules. While n-butyllithium is more commonly used for deprotonation due to its higher reactivity and lower cost, methyllithium serves as a crucial reagent in specific contexts where its unique properties are advantageous. wikipedia.orgepfl.ch
Table 1: Comparison of Common Metalating Agents
| Reagent | Typical pKa of Substrate C-H | Key Features |
|---|---|---|
| n-Butyllithium (n-BuLi) | ~50 | Highly reactive, widely used, cost-effective. wikipedia.org |
| sec-Butyllithium (s-BuLi) | ~50 | More reactive and sterically hindered than n-BuLi. wikipedia.org |
| tert-Butyllithium (t-BuLi) | ~50 | Most reactive and basic of the butyllithiums. wikipedia.org |
| Methyllithium (MeLi·LiBr) | ~50 | Strong base, used as a methyl anion synthon. wikipedia.org |
Facilitating the Preparation of Functionalized Organolithium Species
One of the most powerful applications of the MeLi·LiBr complex is in the preparation of other, more complex organolithium reagents via metal-halogen exchange. wikipedia.org This reaction is particularly efficient for converting organic bromides and iodides into their corresponding lithium derivatives. The exchange is typically very fast, even at low temperatures, which allows for the generation of thermally unstable organolithium species. wikipedia.orgacs.org
The general mechanism involves the attack of the methyllithium on the halogen atom of the organic halide, leading to the formation of the new organolithium compound and methyl halide as a byproduct. tandfonline.com
R-X + MeLi·LiBr → R-Li + Me-X + LiBr (where X = Br, I)
This methodology has been used to synthesize a variety of functionalized organolithiums, including aryllithiums, vinyllithiums, and others that are not easily accessible through direct reaction with lithium metal. organicchemistrydata.orgwikipedia.org For example, aryl bromides with suitable ortho-substituents undergo highly effective metal-halogen exchange with methyllithium, providing a mild and efficient route to substituted aryllithium intermediates. tandfonline.com These in-situ generated reagents can then be trapped with various electrophiles to build molecular complexity.
Contribution to Asymmetric Synthesis Methodologies
The lithium bromide component of the MeLi·LiBr complex plays a crucial role in certain asymmetric synthesis strategies. Lithium salts can act as Lewis acids, coordinating to substrates or intermediates to influence the stereochemical outcome of a reaction. google.com This effect is particularly notable in reactions involving chiral auxiliaries or catalysts.
A significant example is the enantioselective alkylation or protonation of lithium enolates. The presence of lithium bromide has been shown to be essential for achieving high levels of enantiomeric excess (e.e.) in these reactions. researchgate.net In the asymmetric synthesis of 2-alkyl-1-tetralones, the lithium enolate is formed using a chiral lithium amide in the presence of lithium bromide, which then directs the subsequent enantioselective protonation or alkylation, achieving up to 91% e.e. researchgate.net The lithium bromide is believed to modify the structure of the enolate aggregate and the transition state, thereby enhancing the facial selectivity of the electrophilic attack. google.comresearchgate.net
Enabling the Development of Novel Synthetic Routes
The unique reactivity profile of the MeLi·LiBr complex has enabled the development of novel synthetic pathways that are not feasible with other reagents. Its ability to participate in or facilitate complex reaction sequences allows for the construction of valuable chemical structures in a single operation.
For instance, a novel and direct nucleophilic fluoromethylation of organic compounds was developed using a "fleeting" lithium fluorocarbenoid (LiCH₂F) generated from fluoroiodomethane (B1339756) and a lithium source like MeLi·LiBr. researchgate.net This strategy provides access to highly valuable compounds such as fluoro alcohols and fluoro amines. Another innovative route involves the reaction of perfluoroalkyllithiums with imines in the presence of a Lewis acid to furnish perfluoroalkylated amines. researchgate.net These examples highlight how the specific properties of MeLi·LiBr can be harnessed to create new carbon-carbon and carbon-heteroatom bonds, expanding the toolkit of synthetic organic chemistry.
Utility in Carbenoid Chemistry
Methyllithium lithium bromide is instrumental in the field of carbenoid chemistry. Lithium carbenoids are organometallic species that contain a lithium atom and a halogen on the same carbon, exhibiting carbene-like reactivity. nih.gov They are highly useful for homologation reactions, which involve the formal insertion of a methylene (B1212753) (CH₂) unit. researchgate.net
The MeLi·LiBr complex is frequently used to generate lithium halocarbenoids in situ from dihalomethane precursors at low temperatures. researchgate.netnih.gov For example, treating chloroiodomethane (B1360106) (ICH₂Cl) with MeLi·LiBr generates the highly reactive and unstable chloromethyllithium (LiCH₂Cl) carbenoid. researchgate.netnih.gov This species can then react with a variety of electrophiles, such as aldehydes and ketones, to produce chlorohydrins, which can be subsequently converted to valuable epoxides. researchgate.net The controlled generation and reaction of these carbenoids are critical, and MeLi·LiBr provides a reliable method for their preparation, enabling a range of one-carbon homologation strategies. nih.gov
Table 2: Generation and Application of Lithium Carbenoids using MeLi·LiBr
| Carbenoid Precursor | Generated Carbenoid | Electrophile | Product Type |
|---|---|---|---|
| Chloroiodomethane (ICH₂Cl) | Chloromethyllithium (LiCH₂Cl) | Aldehyde/Ketone | Chlorohydrin/Epoxide researchgate.net |
| Bromoiodomethane (ICH₂Br) | Bromomethyllithium (LiCH₂Br) | Aldehyde/Ketone | Bromohydrin nih.gov |
| Fluoroiodomethane (FCH₂I) | Fluoromethyllithium (LiCH₂F) | Various Electrophiles | Fluoro Alcohols/Amines researchgate.net |
Q & A
Q. Example Protocol :
React methyl bromide with lithium in dry ether at –10°C.
Filter to remove unreacted lithium.
Titrate with diphenylacetic acid to quantify active MeLi .
Advanced: How do solvent polarity and additives affect the aggregation and reactivity of the MeLi·LiBr complex?
The solvent’s donor number and polarity significantly influence aggregation. In low-donor solvents like diethyl ether, LiBr promotes smaller aggregates (e.g., tetramers), enhancing methylating power. In contrast, high-donor solvents (e.g., THF) disrupt aggregation, reducing reactivity. Additives like crown ethers or zwitterionic compounds can further modulate solubility and reaction pathways. For instance, 18-crown-6 increases LiBr solubility in water-LiBr mixtures, which may indirectly stabilize MeLi in biphasic systems .
Q. Experimental Findings :
- THF vs. Ether : MeLi·LiBr in THF shows 20% faster reaction rates in carbonyl methylations due to reduced aggregation .
- Crown Ethers : Addition of 15-crown-5 lowers the decomposition temperature of LiBr-containing solutions by 15°C .
Advanced: What methodologies are used to analyze reaction mechanisms involving MeLi·LiBr in organometallic syntheses?
Mechanistic studies employ:
- In situ FT-IR : Monitors intermediate formation (e.g., bromomethyl lithium in epoxide synthesis) .
- Computational Modeling : Density functional theory (DFT) calculations predict transition states in methyl transfer reactions.
- Isotopic Labeling : ¹³C-labeled MeLi tracks methyl group transfer in cross-coupling reactions.
Case Study : In the synthesis of (bromomethyl)lithium, FT-IR confirmed the intermediate’s formation within 2 minutes at –78°C, with cyclization to epoxide occurring upon warming to 0°C .
Advanced: How can reaction conditions be optimized for MeLi·LiBr in flow chemistry applications?
Flow reactors enable precise control over temperature, residence time, and stoichiometry. Key strategies include:
- Microreactor Design : Dual-temperature zones (e.g., –30°C for lithiation, 25°C for quenching) minimize side reactions.
- Inline Analytics : FT-IR or Raman spectroscopy provides real-time feedback to adjust reagent flow rates.
- Solvent Engineering : Using ether/THF mixtures balances reactivity and solubility.
Example : A plate microreactor achieved 85% yield in (bromomethyl)lithium synthesis by maintaining –20°C during methyllithium addition and 10°C during cyclization .
Advanced: What computational models predict the thermodynamic behavior of LiBr in MeLi-containing systems?
COSMO-RS (Conductor-like Screening Model for Real Solvents) predicts vapor-liquid equilibria and solubility in LiBr-water-additive systems. Parameters include:
- Activity Coefficients : Modeled for LiBr in glycols or ionic liquids.
- Gibbs Free Energy : Predicts stability of MeLi·LiBr aggregates in mixed solvents .
Validation : Experimental vapor pressure data for LiBr-water-glycol mixtures matched COSMO-RS predictions within 5% error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
